![molecular formula C17H17Cl2N5O2 B2779791 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide CAS No. 863447-80-7](/img/structure/B2779791.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17Cl2N5O2 and its molecular weight is 394.26. The purity is usually 95%.
BenchChem offers high-quality 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity :
- Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , have shown potential in antitumor activity. A study conducted by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their activity against human breast adenocarcinoma cell line MCF7. Certain derivatives exhibited mild to moderate activity, providing a basis for further exploration in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
Ligand for Histamine H4 Receptor :
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which included the optimization of pyrimidine derivatives. This study contributes to understanding the role of these compounds in modulating histamine response, potentially relevant in treating inflammatory and pain conditions (Altenbach et al., 2008).
Proapoptotic Agents in Cancer Therapy :
- Research by Carraro et al. (2006) on new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their biological properties as inhibitors of isolated Src and cell line proliferation (A431 and 8701-BC cells). These compounds acted as proapoptotic agents through the inhibition of the anti-apoptotic gene BCL2, showing promise in cancer therapy (Carraro et al., 2006).
Antimicrobial Activity :
- Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating pyrazolo[3,4-d]pyrimidine. The study revealed that certain synthesized compounds demonstrated significant antimicrobial properties, highlighting another potential application of these derivatives in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Neuroinflammation Imaging :
- Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated by Damont et al. (2015) for their potential to bind the translocator protein 18 kDa (TSPO). These compounds were found to be effective in in vivo neuroinflammation positron emission tomography (PET) imaging, suggesting their application in neurology and neuroinflammation diagnosis (Damont et al., 2015).
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-17(2,3)24-15-11(7-21-24)16(26)23(9-20-15)8-14(25)22-10-4-5-12(18)13(19)6-10/h4-7,9H,8H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPUMFOOKJKTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2779711.png)
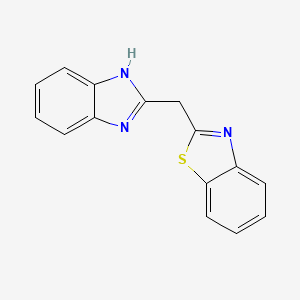
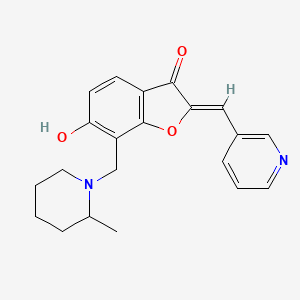
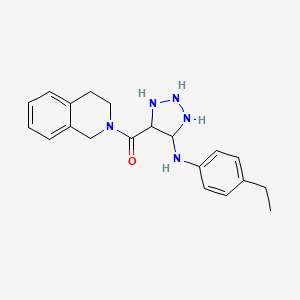
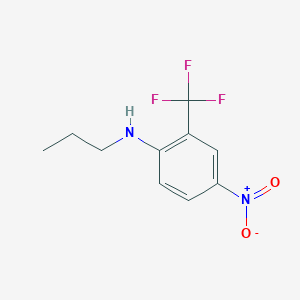

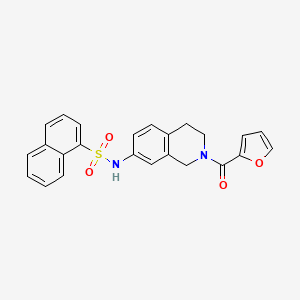
![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)
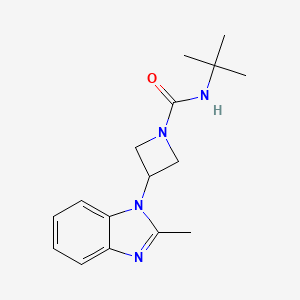
![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)